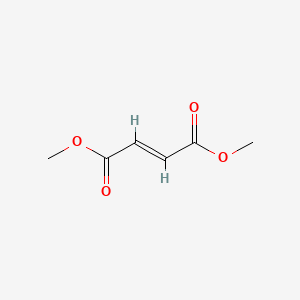

Dimethyl fumarate

Overview

Description

Dimethyl Fumarate (DMF) is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some disabling effects and decrease the number of relapses of the disease .

Synthesis Analysis

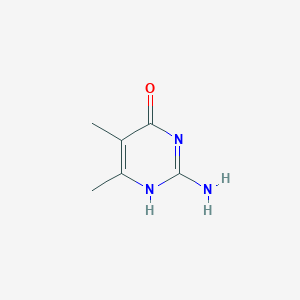

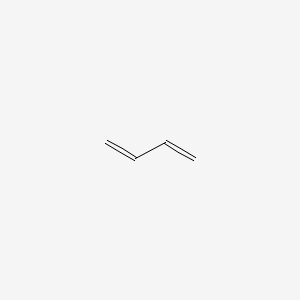

Several methods exist for the laboratory synthesis of this compound, with reported methods including alkene isomerization of dimethyl maleate, and Fischer esterification of fumaric acid . A study also presents a cascade methodology for this compound synthesis in short reaction times and quantitative yields .Molecular Structure Analysis

This compound has a molecular formula of C6H8O4, an average mass of 144.125 Da, and a monoisotopic mass of 144.042252 Da . Infrared spectra of this compound isolated in low-temperature argon and xenon matrixes and of the compound in the solid amorphous and crystalline states have been studied .Chemical Reactions Analysis

This compound is known to degrade to its active metabolite monomethyl fumarate (MMF) which then up-regulates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway that is activated in response to oxidative stress . It also displays antitumor activity in several cellular and mice models .Physical and Chemical Properties Analysis

This compound has a melting point of 102-106 °C, a boiling point of 192-193 °C, a density of 1.37 g/cm3, and a refractive index of 1.4062 . It is soluble in water (1.6 mg/ml at 20°C), methanol (30-36 mg/ml), ethanol (10 mg/ml at 25°C), DMSO (29 mg/ml at 25°C), and DMF (~12 mg/ml) .Scientific Research Applications

DMF in Eye Pathologies : DMF has been suggested for potential use in eye diseases like Age-related Macular Degeneration (AMD) due to its immuno-modulatory, anti-inflammatory, and antioxidant properties. It activates the Nrf2 pathway through Keap1 protein inhibition. The need for a topical administration route for DMF in eye treatments is also discussed (Manai, Govoni, & Amadio, 2022).

Pharmacogenomics in DMF-induced Lymphopenia : A study protocol outlines the investigation of genomic variants associated with DMF-induced lymphopenia in multiple sclerosis patients. This research aims to discover genomic markers that could mitigate adverse drug reactions (Kowalec et al., 2017).

Bibliometric Evaluation of DMF Research : A bibliometric study reviewed the characteristics and trends of the top 100 cited articles on DMF, providing insights into its use and research from different perspectives (García-Fernández et al., 2021).

DMF and Integrin α4 Expression in MS Models : DMF inhibits integrin α4 expression on lymphocytes in MS models, suggesting an alternative mechanism for its efficacy in treating multiple sclerosis (Kihara, Groves, Rivera, & Chun, 2015).

Mechanism, Effectiveness, and Side Effects in MS Treatment : This paper details DMF's immunomodulatory effects, activation of antioxidative response pathways, and its safety profile in treating relapsing-remitting MS (Linker & Gold, 2013).

Review in Patients with Relapsing-Remitting MS : DMF's efficacy in reducing MS relapse and its tolerability profile, including flushing and gastrointestinal events, are discussed (Burness & Deeks, 2014).

DMF in Experimental Autoimmune Neuritis : DMF's immunomodulatory and neuroprotective effects were studied in an animal model of autoimmune neuritis, showing potential therapeutic options in human autoimmune neuropathies (Pitarokoili et al., 2015).

Effect on Renal Disease Progression : A study on the efficacy of DMF on interstitial inflammation and renal cyst growth in a preclinical model of nephronophthisis suggests potential for combination therapies (Oey et al., 2018).

DNA Methylation Changes in CD4+ T Cells : This study investigates the effects of DMF on DNA methylation in CD4+ T cells of multiple sclerosis patients, contributing to the understanding of its mechanism of action (Maltby et al., 2018).

DMF Targets GAPDH and Aerobic Glycolysis to Modulate Immunity : This research indicates that DMF targets the glycolytic enzyme GAPDH, affecting aerobic glycolysis in immune cells, offering a therapeutic target in autoimmune diseases (Kornberg et al., 2018).

Mechanism of Action

Target of Action

Dimethyl fumarate (DMF) primarily targets the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway . Nrf2 is a transcription factor that is activated in response to oxidative stress . DMF also targets the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and T-cell immunoglobulin mucin domain 2 protein (TIM-2) and transferrin receptor 1 .

Mode of Action

DMF is thought to degrade into its active metabolite, monomethyl fumarate (MMF) , which then up-regulates the Nrf2 pathway . This pathway activation is believed to be a response to oxidative stress . DMF also inhibits the maturation of dendritic cells by suppressing both NF-κB and ERK1/2-MSK1 signaling pathways .

Biochemical Pathways

DMF influences several biochemical pathways. It promotes glycolysis and diminishes cell respiration in endothelial cells . This could be a consequence of a down-regulation of serine and glycine synthesis through the inhibition of PHGDH activity in these cells . DMF also disrupts Toll-like receptor (TLR) signaling pathways and inhibits GAPDH, thereby down-regulating aerobic glycolysis in myeloid and lymphoid cells .

Pharmacokinetics

Following oral administration, DMF undergoes rapid and extensive metabolism by esterases to its active metabolite, MMF . The median time to peak plasma MMF concentrations is 2–2.5 hours .

Result of Action

DMF has been shown to exert a neuroprotective effect on the central nervous system (CNS), possibly through the modulation of microglia detrimental actions . It also reduces dysfunctional neutrophil activation, most likely via the hydroxycarboxylic acid receptor 2 pathway . DMF significantly improves cellular viability, suppresses the expression of apoptotic markers, decreases the production of reactive oxygen species, and increases the expression of Nrf2-regulated antioxidative genes .

Action Environment

Environmental and lifestyle variables can significantly increase the risk of developing diseases like multiple sclerosis, where DMF is used as a treatment . The blood-brain barrier rupture for multiple sclerosis pathogenesis has two effects: first, during the onset of the immunological attack, and second, for the CNS self-sustained “inside–out” demyelination and neurodegeneration processes . These factors can influence the action, efficacy, and stability of DMF.

Safety and Hazards

Future Directions

Dimethyl fumarate is receiving increasing attention for its potential to be repurposed for several diseases. This versatile molecule is indeed able to exert beneficial effects on different medical conditions through a pleiotropic mechanism, in virtue of its antioxidant, immunomodulatory, neuroprotective, anti-inflammatory, and anti-proliferative effects . A growing number of preclinical and clinical studies show that DMF may have important therapeutic implications for chronic diseases, such as cardiovascular and respiratory pathologies, cancer, eye disorders, neurodegenerative conditions, and systemic or organ specific inflammatory and immune-mediated diseases .

Biochemical Analysis

Biochemical Properties

Dimethyl Fumarate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to promote glycolysis and diminish cell respiration in endothelial cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In the context of neuroinflammation and oxidative stress, this compound has been shown to improve cognitive impairment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with various transporters or binding proteins. Its effects on localization or accumulation are currently being studied .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dimethyl fumarate involves the esterification of fumaric acid with methanol in the presence of a catalyst.", "Starting Materials": [ "Fumaric acid", "Methanol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add fumaric acid and methanol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Dimethyl fumarate as a colorless liquid" ] } | |

CAS No. |

23055-10-9 |

Molecular Formula |

C6H8O4 |

Molecular Weight |

144.12 g/mol |

IUPAC Name |

dimethyl but-2-enedioate |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3 |

InChI Key |

LDCRTTXIJACKKU-UHFFFAOYSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OC |

SMILES |

COC(=O)C=CC(=O)OC |

Canonical SMILES |

COC(=O)C=CC(=O)OC |

boiling_point |

193 °C |

Color/Form |

White to off-white powder Crystals |

density |

1.37 g/cu cm at 20 °C 1.37 g/cm³ Relative density (water = 1): 1.4 |

melting_point |

101.70 °C 102 °C 104 °C |

physical_description |

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS] Solid WHITE CRYSTALLINE POWDER. |

solubility |

Highly soluble in water Soluble in acetone, chloroform Solubility in water, g/l: 1.6 (poor) |

vapor_density |

Relative vapor density (air = 1): 5 |

vapor_pressure |

3.83 [mmHg] negligible |

Origin of Product |

United States |

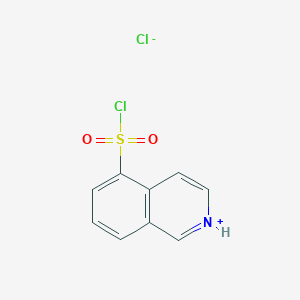

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

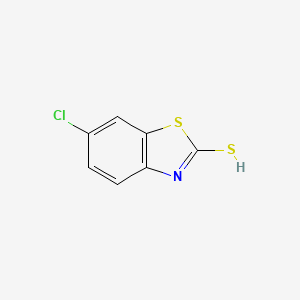

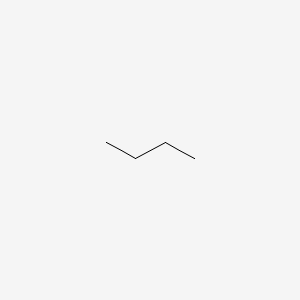

Feasible Synthetic Routes

Q1: What is the primary molecular target of dimethyl fumarate (DMF)?

A: this compound is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. [, , ] This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes.

Q2: How does DMF activate the Nrf2 pathway?

A: DMF modifies the cysteine residues in Keap1, a protein that normally targets Nrf2 for degradation. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. [, ]

Q3: What are the downstream effects of Nrf2 activation by DMF?

A: Activation of Nrf2 by DMF leads to the upregulation of several antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). [, , ] This upregulation helps protect cells from oxidative damage and inflammation.

Q4: Does DMF have any other mechanisms of action besides Nrf2 activation?

A: While Nrf2 activation is a well-established mechanism, DMF has also been shown to modulate immune cell function. It promotes the differentiation of T helper cells towards anti-inflammatory subtypes, regulates cytokine production, and influences immune cell migration. [, , ] These immunomodulatory effects likely contribute to its efficacy in treating multiple sclerosis.

Q5: Does DMF affect mitochondrial function?

A: Research suggests that DMF can induce mitochondrial biogenesis, the process of generating new mitochondria within cells. [] This effect appears to be mediated by Nrf2 activation and the subsequent upregulation of PGC-1α, NRF1, and TFAM, key regulators of mitochondrial biogenesis.

Q6: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C6H8O4, and its molecular weight is 144.13 g/mol. [, ]

Q7: What spectroscopic techniques are typically used to characterize this compound?

A7: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and stereochemistry of the molecule. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify DMF in various matrices, particularly in food and textile analysis. [, , , ]

- High-Performance Liquid Chromatography (HPLC): Another widely used technique for separating and quantifying DMF in different samples. []

Q8: What is the stability of this compound under various storage conditions?

A: DMF can degrade under certain conditions, particularly in the presence of moisture and heat. [, ] Proper packaging and storage conditions are essential to ensure its stability.

Q9: Does this compound exhibit any catalytic properties?

A: While not a traditional catalyst, DMF can participate in certain organic reactions. For instance, it can act as a dienophile in Diels-Alder reactions. []

Q10: Have there been any computational studies on this compound?

A10: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are increasingly used to study the interactions of DMF with its targets and to design new derivatives with improved properties.

Q11: What is the primary route of administration for this compound?

A: DMF is commercially available as an oral formulation for the treatment of relapsing forms of multiple sclerosis. [, , , ]

Q12: What is the bioavailability of oral this compound?

A: DMF undergoes rapid esterase metabolism after oral administration, resulting in low systemic bioavailability of the parent compound. [, ]

Q13: What are the major metabolites of this compound?

A: The primary metabolite is monomethyl fumarate (MMF), which is thought to be the main active metabolite responsible for its therapeutic effects. [, ]

Q14: What in vitro models have been used to study the effects of DMF?

A: Researchers have used various cell lines, including immune cells and neuronal cells, to investigate the molecular mechanisms and potential therapeutic effects of DMF. [, ]

Q15: What animal models have been employed to study DMF efficacy?

A: Experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, is commonly used to assess the therapeutic potential of DMF. [, ] Studies in EAE models have demonstrated that DMF can reduce disease severity, inflammation, and demyelination.

Q16: Have clinical trials been conducted to evaluate the effectiveness of DMF in multiple sclerosis?

A: Yes, several large-scale clinical trials, such as DEFINE and CONFIRM, have demonstrated the efficacy and safety of DMF in treating relapsing-remitting multiple sclerosis (RRMS). [, , , ]

Q17: What are the known side effects of this compound?

A: Common side effects include flushing, gastrointestinal disturbances, and lymphopenia. [, , , ]

Q18: Are there any strategies being explored to improve the delivery of DMF to specific targets?

A: Researchers are investigating novel drug delivery systems, such as nanoparticles and liposomes, to enhance DMF's therapeutic efficacy and potentially reduce side effects. []

Q19: Are there any known biomarkers for predicting DMF efficacy in multiple sclerosis?

A19: Research is ongoing to identify biomarkers that can predict treatment response and monitor disease activity in MS patients receiving DMF therapy.

Q20: What analytical methods are used to quantify this compound in biological samples?

A20: Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to measure DMF concentrations in biological fluids like plasma or serum.

Q21: How is this compound analyzed in food and consumer products?

A21: Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the analysis of DMF in food and consumer products like leather, where it has been used as a fungicide.

Q22: What quality control measures are important during the manufacturing of this compound?

A22: Strict quality control measures are essential to ensure the purity, stability, and safety of DMF drug substance and finished products. These measures typically involve monitoring critical quality attributes like particle size, impurity profile, and moisture content.

Q23: What is the historical context of this compound use in medicine?

A: DMF has a history of use in the treatment of psoriasis, dating back several decades. [] Its success in treating psoriasis led to its investigation and subsequent approval for the treatment of multiple sclerosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-azaniumyl-6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B7768029.png)